Aatllgad
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Overview
Description
N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane is a complex organic compound that features acridine moieties linked to a peptide backbone. Acridine derivatives are known for their biological activities, including anticancer properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane typically involves multiple steps:
Formation of Acridine Derivatives: The acridine moieties can be synthesized through cyclization reactions involving anthranilic acid derivatives.
Peptide Coupling: The acridine derivatives are then coupled with a peptide sequence using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Final Coupling: The final step involves coupling the acridine-peptide conjugate with 1,3-diaminopropane under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Automated Peptide Synthesizers: To streamline the peptide coupling steps.
High-Performance Liquid Chromatography (HPLC): For purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane can undergo various chemical reactions, including:
Oxidation: The acridine moieties can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can modify the peptide backbone or the acridine rings.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Acridone Derivatives: From oxidation reactions.
Reduced Peptides: From reduction reactions.
Functionalized Acridines: From substitution reactions.
Scientific Research Applications
N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and acridine chemistry.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Mechanism of Action
The mechanism of action of N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane involves:
DNA Intercalation: The acridine moieties can insert between DNA base pairs, disrupting the DNA structure.
Topoisomerase Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription.
Apoptosis Induction: The disruption of DNA function can lead to programmed cell death (apoptosis) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalation properties.
Doxorubicin: An anthracycline antibiotic with DNA intercalation and topoisomerase inhibition properties.
Uniqueness
N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N’-(9-acridinyl)-1,3-diaminopropane is unique due to its specific peptide sequence and dual acridine moieties, which may enhance its binding affinity and specificity for biological targets compared to other similar compounds.
Properties
CAS No. |
101817-45-2 |
---|---|
Molecular Formula |
C60H75N11O14 |
Molecular Weight |
1174.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[4-(acridin-9-ylamino)butanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[3-(acridin-9-ylamino)propyl-(2-amino-2-oxoethyl)amino]-6-amino-1-oxohexan-2-yl]-6-aminohexanamide;formic acid |
InChI |
InChI=1S/C56H67N11O6.4CH2O2/c57-30-11-9-23-47(54(71)66-48(24-10-12-31-58)56(73)67(36-50(59)69)34-14-33-61-53-41-17-3-7-21-45(41)63-46-22-8-4-18-42(46)53)65-55(72)49(35-37-26-28-38(68)29-27-37)64-51(70)25-13-32-60-52-39-15-1-5-19-43(39)62-44-20-6-2-16-40(44)52;4*2-1-3/h1-8,15-22,26-29,47-49,68H,9-14,23-25,30-36,57-58H2,(H2,59,69)(H,60,62)(H,61,63)(H,64,70)(H,65,72)(H,66,71);4*1H,(H,2,3)/t47-,48-,49-;;;;/m0..../s1 |
InChI Key |
RGUJWNOGSODCFA-FQDXXHFVSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |
sequence |
YKKG |
Synonyms |
AATLLGAD N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane |
Origin of Product |
United States |
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